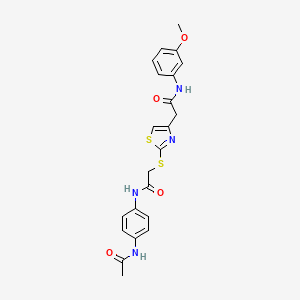
N-(4-acetamidophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamidophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22N4O4S2 and its molecular weight is 470.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-acetamidophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and findings from relevant studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Methoxyphenyl group : An aromatic ring with a methoxy substituent, which may enhance lipophilicity and biological activity.
- Sulfanylacetamide moiety : Contributes to the compound's reactivity and potential biological interactions.
The molecular formula is C22H22N4O4S, with a molecular weight of approximately 470.6 g/mol.
The biological activity of this compound involves multiple mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies indicate that this compound exhibits potent cytotoxic effects against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The lead compound demonstrated high in vitro potency against both sensitive and resistant cancer cell lines .
- Induction of Apoptosis and Autophagy : The compound triggers programmed cell death (apoptosis) and autophagy in cancer cells, contributing to its anti-tumor effects .
- Target Interaction : It is believed that the compound interacts with specific enzymes or receptors, modulating their activity and influencing cellular pathways critical for cancer progression.
Structure-Activity Relationship (SAR)
Research has focused on understanding how structural modifications impact biological activity. Key findings include:
- The thiazole ring's presence is essential for maintaining cytotoxic activity.
- Substituents on the phenyl groups can significantly alter potency; for instance, the methoxy group enhances lipophilicity and may improve cellular uptake .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how the compound behaves in biological systems:
- Absorption : The methoxyphenyl group likely enhances absorption due to increased lipophilicity.
- Metabolism : Initial studies suggest that metabolic pathways may involve conjugation reactions typical for compounds containing thiazole and acetamide functionalities.
- Excretion : Further research is needed to elucidate the excretion pathways and half-life of the compound in vivo.
属性
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-14(27)23-15-6-8-16(9-7-15)24-21(29)13-32-22-26-18(12-31-22)11-20(28)25-17-4-3-5-19(10-17)30-2/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPBWVCEPVTZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














